2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide
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Overview
Description
2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorinated dibenzo-thiazin ring system and a piperidinylcarbonyl phenylacetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the dibenzo-thiazin ring system: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.
Fluorination: Introduction of the fluorine atom is usually done using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the piperidinylcarbonyl group: This step involves the reaction of the dibenzo-thiazin intermediate with a piperidinylcarbonyl chloride in the presence of a base like triethylamine.
Final coupling: The final step involves coupling the intermediate with phenylacetic acid or its derivatives under suitable conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling up the reactions: Using larger reactors and optimizing reaction conditions to handle bulk quantities.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Quality control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium azide in DMF (dimethylformamide).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide involves its interaction with specific molecular targets. These targets may include:
Enzymes: Inhibition of enzymes involved in inflammatory pathways.
Receptors: Binding to receptors that mediate pain or inflammation.
Pathways: Modulation of signaling pathways that regulate cell growth or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide
- 2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-[2-(1-morpholinylcarbonyl)phenyl]acetamide
- 2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the fluorinated dibenzo-thiazin ring and the piperidinylcarbonyl group. These features contribute to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C26H24FN3O4S |
---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
2-(9-fluoro-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-N-[2-(piperidine-1-carbonyl)phenyl]acetamide |
InChI |
InChI=1S/C26H24FN3O4S/c27-18-12-13-23-21(16-18)19-8-3-5-11-24(19)35(33,34)30(23)17-25(31)28-22-10-4-2-9-20(22)26(32)29-14-6-1-7-15-29/h2-5,8-13,16H,1,6-7,14-15,17H2,(H,28,31) |
InChI Key |
GWAJMYZKPASQNI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)CN3C4=C(C=C(C=C4)F)C5=CC=CC=C5S3(=O)=O |
Origin of Product |
United States |
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